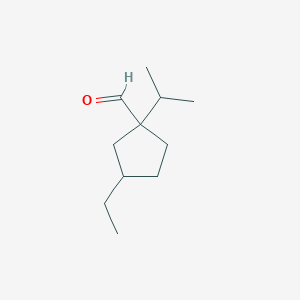
3-Ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C11H20O. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. This compound is characterized by a cyclopentane ring substituted with an ethyl group, an isopropyl group, and an aldehyde functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with ethyl and isopropyl halides in the presence of a strong base, followed by oxidation to introduce the aldehyde group. The reaction conditions typically include:
Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the alkylation and oxidation steps.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethyl and isopropyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid
Reduction: NaBH4 in methanol, LiAlH4 in ether
Substitution: Halogens (Cl2, Br2) in the presence of light or heat
Major Products Formed
Oxidation: 3-Ethyl-1-(propan-2-yl)cyclopentane-1-carboxylic acid
Reduction: 3-Ethyl-1-(propan-2-yl)cyclopentane-1-methanol
Substitution: Halogenated derivatives of the original compound
Aplicaciones Científicas De Investigación
3-Ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s hydrophobic cyclopentane ring allows it to interact with lipid membranes and other hydrophobic environments within cells.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentane-1-carbaldehyde: Lacks the ethyl and isopropyl substituents.
3-Ethylcyclopentane-1-carbaldehyde: Lacks the isopropyl substituent.
1-(Propan-2-yl)cyclopentane-1-carbaldehyde: Lacks the ethyl substituent.
Uniqueness
3-Ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde is unique due to the presence of both ethyl and isopropyl groups on the cyclopentane ring, which can influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C11H20O |
|---|---|
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
3-ethyl-1-propan-2-ylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H20O/c1-4-10-5-6-11(7-10,8-12)9(2)3/h8-10H,4-7H2,1-3H3 |
Clave InChI |
UAXGLTPFTUHOIL-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(C1)(C=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


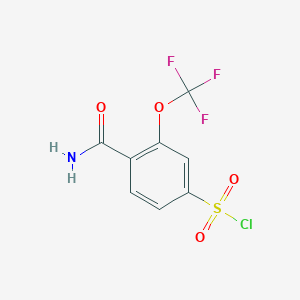
![{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-4-yl}methanamine](/img/structure/B15275547.png)
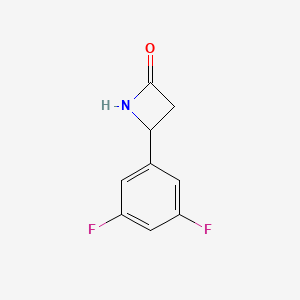
![8-Methyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine](/img/structure/B15275560.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15275564.png)
![5-(Dimethoxymethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15275568.png)
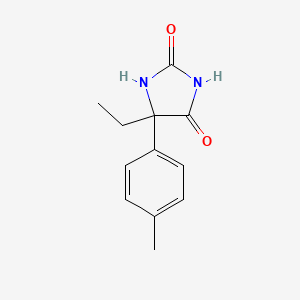

![6-Ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B15275580.png)
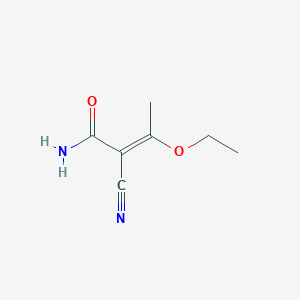
![2-[Amino(cyclopropyl)methyl]-4-bromo-3,5-dimethylphenol](/img/structure/B15275597.png)
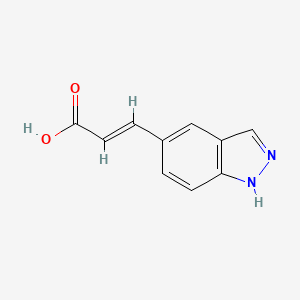

![2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid](/img/structure/B15275612.png)
